(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one
CAS No.: 863329-70-8
Cat. No.: VC2979404
Molecular Formula: C24H34O4
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863329-70-8 |
|---|---|
| Molecular Formula | C24H34O4 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one |
| Standard InChI | InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |
| Standard InChI Key | GOSKJECPIJLTSX-FNUWZBOWSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O |
| SMILES | CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O |
| Canonical SMILES | CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O |
Introduction
Structural Characterization and Nomenclature
Structural Interpretation of IUPAC Nomenclature
The IUPAC name of the compound provides detailed information about its structural framework and three-dimensional configuration:
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Spirocyclic Framework: The molecule contains a spiro connection between a hexacyclic system and an oxolane (furan) ring, as indicated by the term "spiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]"
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Functional Groups: Key functional groups include hydroxyl groups at positions 5 and 5' ("5,5'-dihydroxy") and a ketone at position 7 ("7-one")
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Alkyl Substituents: Methyl groups at positions 10 and 14 ("10,14-dimethyl")
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Stereochemistry: Multiple stereogenic centers with specific configurations (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R) defining the three-dimensional architecture of the molecule
Core Structural Elements
The compound features a complex polycyclic framework that shares similarities with drospirenone derivatives. The core structure includes:
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A hexacyclic nonadecane system with multiple fused rings
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A spiro junction connecting to an oxolane ring
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Multiple stereogenic centers creating a specific three-dimensional configuration
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Hydroxyl and ketone functionalities at specific positions
Comparative Analysis with Related Drospirenone Derivatives
Structural Comparison with Key Analogs
The target compound can be compared with several structurally related drospirenone derivatives to understand its unique features and potential properties.
Table 1: Structural Comparison of the Target Compound with Related Derivatives
The target compound appears to feature additional hydroxylation compared to drospirenone, specifically at positions 5 and 5', which distinguishes it from the singly hydroxylated derivatives documented in the literature.
Stereochemical Comparison
The stereochemistry of the target compound (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R) differs from some documented derivatives, such as 5-Hydroxydrospirenone, which has the stereochemical configuration (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S) . These stereochemical differences, particularly at positions 11 and 19, likely influence the three-dimensional structure and potential biological activity of the compound.
Chemical Properties and Reactivity
Functional Group Analysis
The distinctive 5,5'-dihydroxy-7-one arrangement in the target compound suggests specific chemical properties:
Table 2: Functional Group Analysis and Implications
Predicted Physicochemical Properties
Based on structural comparison with related compounds, several physicochemical properties can be inferred:
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Solubility: Likely enhanced water solubility compared to drospirenone due to additional hydroxyl groups
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Lipophilicity: Reduced lipophilicity compared to drospirenone but still maintaining significant lipophilic character due to the hydrocarbon framework
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Hydrogen Bonding: Enhanced hydrogen bonding potential with two hydroxyl groups serving as both donors and acceptors
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Molecular Weight: Estimated to be in the range of 384-400 g/mol based on comparison with related compounds
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Melting Point: Likely higher than drospirenone due to additional hydroxyl groups enabling hydrogen bonding
| Analytical Technique | Application and Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation; stereochemical assignment; identification of functional groups |
| Mass Spectrometry | Molecular weight determination; fragmentation pattern analysis; structural confirmation |
| Infrared Spectroscopy | Functional group identification (hydroxyl, ketone); hydrogen bonding patterns |
| X-ray Crystallography | Absolute stereochemical assignment; three-dimensional structure confirmation |
| Chromatographic Methods | Purity assessment; comparison with reference standards; separation from related compounds |
| Potential Property | Structural Basis | Relevance |
|---|---|---|
| Progestogenic Activity | Core spirocyclic framework shared with drospirenone | Possible hormonal activity with modified potency or selectivity |
| Antimineralocorticoid Effects | Structural similarity to drospirenone, which exhibits antimineralocorticoid activity | Potential influence on electrolyte balance and blood pressure |
| Metabolic Profile | Additional hydroxyl groups suggesting potential metabolite status | May represent a metabolic product with modified activity profile |
| Receptor Binding | Modified three-dimensional structure and hydrogen bonding capacity | Potentially altered binding to steroid receptors compared to drospirenone |
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